![molecular formula C5H3N3O2S B3138465 3-Methyl-4-nitro-isothiazole-5-carbonitrile CAS No. 4577-00-8](/img/structure/B3138465.png)
3-Methyl-4-nitro-isothiazole-5-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of isothiazole compounds, including 3-Methyl-4-nitro-isothiazole-5-carbonitrile, often involves CH arylation . For example, a reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene in the presence of AgF, Pd(Ph3P)2Cl2, and Ph3P in MeCN at ca. 82 °C led to a complete consumption of the starting isothiazole and isolation of the desired product .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a C≡N resonance at 2228 cm−1 . The UV-vis spectroscopy in dichloromethane supported an intact isothiazole ring (λmax 309 nm, log ε 4.02) .Mechanism of Action
The mechanism of action of 3-Methyl-4-nitro-isothiazole-5-carbonitrile is not well understood. However, it is believed to act as a nucleophile in many reactions, due to the presence of both nitrogen and sulfur in its structure. This makes it a useful reagent in organic chemistry, where it can be used to form new bonds between molecules.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to have some antimicrobial activity, and has been used as a tool for studying the mechanisms of antibiotic resistance in bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Methyl-4-nitro-isothiazole-5-carbonitrile in lab experiments is its versatility. It can be used as a building block for the synthesis of a wide range of compounds, and can also be used as a reagent in a variety of reactions. However, one limitation of this compound is that it is relatively unstable, and can decompose under certain conditions.
Future Directions
There are many potential future directions for research involving 3-Methyl-4-nitro-isothiazole-5-carbonitrile. One area of interest is the development of new synthetic methods for producing this compound, which could lead to more efficient and cost-effective production. Another area of research could be the development of new compounds based on the structure of this compound, which could have a variety of applications in fields such as medicine and materials science. Additionally, further studies could be conducted to better understand the mechanisms of action of this compound, and to explore its potential as a tool for studying biological systems.
Scientific Research Applications
3-Methyl-4-nitro-isothiazole-5-carbonitrile has been used in a variety of scientific research applications. One of the most common uses of this compound is as a building block for the synthesis of other compounds. For example, it has been used to synthesize a variety of heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines.
properties
IUPAC Name |
3-methyl-4-nitro-1,2-thiazole-5-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2S/c1-3-5(8(9)10)4(2-6)11-7-3/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDNVXAOZWAIKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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